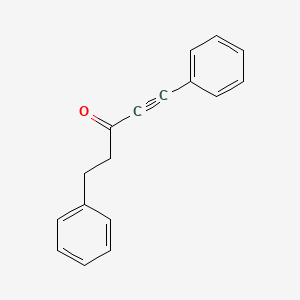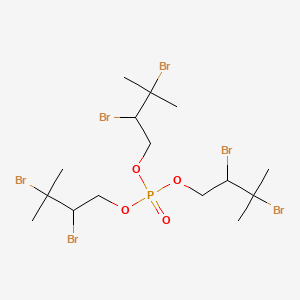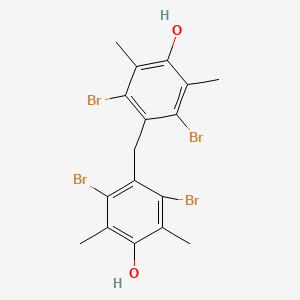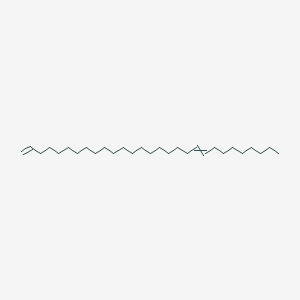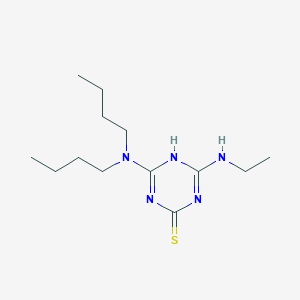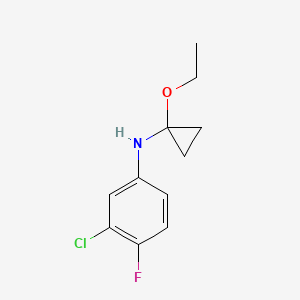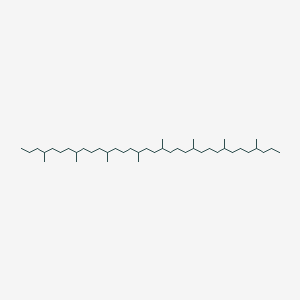
4,8,12,16,19,23,27,31-Octamethyltetratriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is a long-chain hydrocarbon with the molecular formula C42H86. It is a member of the alkane family, characterized by its saturated carbon chain with no double or triple bonds. This compound is notable for its high molecular weight and extensive methyl branching, which imparts unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane typically involves the stepwise addition of methyl groups to a tetratriacontane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: Utilizing methylmagnesium bromide to introduce methyl groups.
Friedel-Crafts Alkylation: Employing methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the methylation reactions under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12,16,19,23,27,31-Octamethyltetratriacontane primarily undergoes:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Generally stable under reducing conditions due to its saturated nature.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Production of chlorinated or brominated derivatives.
Wissenschaftliche Forschungsanwendungen
4,8,12,16,19,23,27,31-Octamethyltetratriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes and their interactions.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
Wirkmechanismus
The mechanism of action of 4,8,12,16,19,23,27,31-Octamethyltetratriacontane involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets include lipid membranes and hydrophobic pockets within proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetratriacontane (C34H70): A straight-chain alkane with no methyl branching.
Hexatriacontane (C36H74): Another long-chain alkane with a slightly shorter chain length.
Dotriacontane (C32H66): A shorter chain alkane with similar properties.
Uniqueness
4,8,12,16,19,23,27,31-Octamethyltetratriacontane is unique due to its extensive methyl branching, which imparts distinct physical properties such as lower melting point and increased solubility in nonpolar solvents compared to its straight-chain counterparts.
Eigenschaften
CAS-Nummer |
111730-93-9 |
|---|---|
Molekularformel |
C42H86 |
Molekulargewicht |
591.1 g/mol |
IUPAC-Name |
4,8,12,16,19,23,27,31-octamethyltetratriacontane |
InChI |
InChI=1S/C42H86/c1-11-19-35(3)21-13-23-37(5)25-15-27-39(7)29-17-31-41(9)33-34-42(10)32-18-30-40(8)28-16-26-38(6)24-14-22-36(4)20-12-2/h35-42H,11-34H2,1-10H3 |
InChI-Schlüssel |
NWFTZALTRNHHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCC(C)CCCC(C)CCCC(C)CCCC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
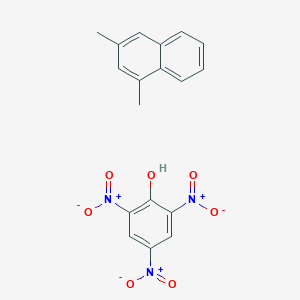

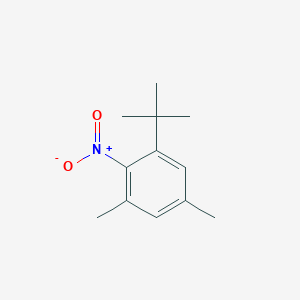
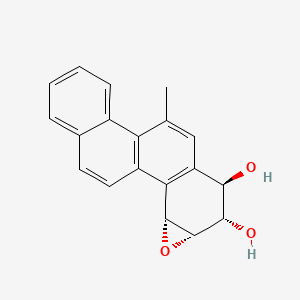
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)

